Tetranitro Blue Tetrazolium

Catalog No.
S594510
CAS No.
1184-43-6
M.F
C40H28N12O10.2Cl
M. Wt
907.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetranitro Blue Tetrazolium

CAS Number

1184-43-6

Product Name

Tetranitro Blue Tetrazolium

IUPAC Name

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium;dichloride

Molecular Formula

C40H28N12O10.2Cl

Molecular Weight

907.6 g/mol

InChI

InChI=1S/C40H28N12O10.2ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;;/h3-24H,1-2H3;2*1H/q+2;;/p-2

InChI Key

VCESGVLABVSDRO-UHFFFAOYSA-L

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]

Synonyms

tetranitro-BT, tetranitrotetrazolium blue

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]

Cellular Viability Assessment:

NBT, also known as Nitro Blue Tetrazolium Chloride, finds significant application in assessing cell viability. This is because it acts as an electron acceptor in metabolic processes. Actively respiring cells, with functional mitochondria, can reduce NBT to its formazan form, which is a deep blue colored precipitate. Conversely, non-viable cells with compromised respiratory activity cannot reduce NBT, resulting in the absence of the blue color . This colorimetric assay allows for easy visualization and quantification of viable cell populations in various research settings, including cell culture studies, cytotoxicity assays, and evaluation of drug effects on cell survival .

Enzyme Activity Detection:

NBT plays a crucial role in detecting and measuring the activity of certain enzymes, particularly alkaline phosphatase (ALP). In combination with another substrate, 5-bromo-4-chloro-3-indolyl phosphate (BCIP), NBT serves as the electron acceptor in the enzymatic reaction catalyzed by ALP. This reaction leads to the formation of a dense blue precipitate, indicating the presence and activity of ALP . This NBT/BCIP system is widely employed in various research applications, including:

  • Immunohistochemistry: ALP is often used as a marker molecule conjugated to antibodies. The NBT/BCIP reaction reveals the localization of the antibody-antigen complex by producing a blue precipitate at the site of binding .
  • Gel electrophoresis activity staining: The NBT/BCIP system is used as a staining method to visualize the activity of oxidoreductases separated by gel electrophoresis. This technique helps identify and characterize specific enzymes involved in the electron transport chain within mitochondria .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

1184-43-6

General Manufacturing Information

2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, chloride (1:2): INACTIVE

Dates

Modify: 2023-08-15

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